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molecular formula C11H10N2 B142984 6-Phenylpyridin-3-amine CAS No. 126370-67-0

6-Phenylpyridin-3-amine

Cat. No. B142984
M. Wt: 170.21 g/mol
InChI Key: FLIQYTXJLWGVBG-UHFFFAOYSA-N
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Patent
US08039463B2

Procedure details

Ammonium chloride (1.1 g, 0.020 mol) dissolved in water (15 mL) was added to a stirred solution of 5-nitro-2-phenyl-pyridine (0.5 g, 2.5 mmol) in THF (10 mL) Methanol (5 mL) was then added, affording a clear solution. Zinc powder (1.3 g, 0.020 mol) was then added portion wise at room temperature and the resulting mixture maintained for 1 hour, then filtered over celite. The filtrate was concentrated and the residue was extracted with ethyl acetate. The organics were washed with brine solution, dried over Na2SO4 and concentrated under reduced pressure to afford 0.35 g (82%) of 6-phenyl-pyridin-3-ylamine. LCMS purity: 171.08 (M+1)+, 87.9%, 1H NMR (DMSO-d6): δ 8.12 (d, 1H), 8.0 (d, 2H), 7.72 (d, 1H), 7.48 (t, 2H), 7.36 (t, 1H), 7.1 (dd, 1H), 5.6 (s, 2).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].[N+:3]([C:6]1[CH:7]=[CH:8][C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:10][CH:11]=1)([O-])=O>O.C1COCC1.[Zn]>[C:12]1([C:9]2[N:10]=[CH:11][C:6]([NH2:3])=[CH:7][CH:8]=2)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added
CUSTOM
Type
CUSTOM
Details
affording a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture maintained for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered over celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate
WASH
Type
WASH
Details
The organics were washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(C=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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